スルファチアゾールナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

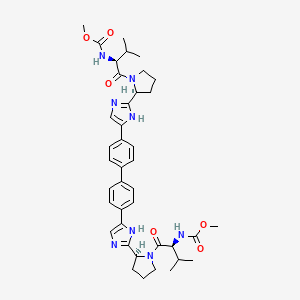

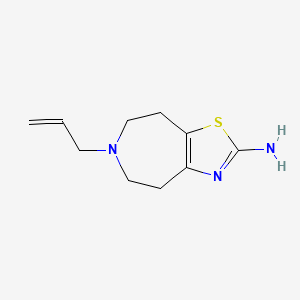

スルファチアゾールナトリウムは、スルホンアミド系に属する有機硫黄化合物です。 かつては経口および局所抗菌剤として広く使用されていましたが、毒性の低い代替品が発見されたため、使用は減少しました 。 ヒトでの使用は減少しましたが、獣医学では依然として関連性があります 。

科学的研究の応用

スルファチアゾールナトリウムは、科学研究においていくつかの応用があります。

作用機序

スルファチアゾールナトリウムは、ジヒドロプテロアートシンターゼ酵素を阻害することにより、抗菌効果を発揮します。 この酵素は、細菌の増殖に不可欠な成分であるジヒドロ葉酸の合成に不可欠です 。 スルファチアゾールナトリウムはこの酵素を阻害することにより、葉酸の合成を阻止し、その結果、細菌の増殖を阻害します 。

類似の化合物との比較

類似の化合物

スルファメトキサゾール: 抗菌特性が似ていますが、毒性が低い別のスルホンアミド.

スルファジアジン: 抗菌効果を高めるために、他のスルホンアミドと組み合わせて使用される.

スルファセタミド: しばしば眼感染症の局所製剤に使用される.

独自性

スルファチアゾールナトリウムは、さまざまな多形体と多成分結晶構造を形成できる独自の構造が特徴です 。この構造的柔軟性により、特性が向上した新しい薬剤製剤を形成する可能性が高まります。

生化学分析

Biochemical Properties

Sulfathiazole sodium plays a significant role in biochemical reactions. It blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . Sulfathiazole sodium is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Cellular Effects

Sulfathiazole sodium has a wide range of effects on various types of cells. It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms . The drug’s antimicrobial activity is due to its ability to inhibit the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

At the molecular level, Sulfathiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, Sulfathiazole sodium prevents the production of folic acid, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the drug is a short-acting sulfa drug

Metabolic Pathways

Sulfathiazole sodium is involved in the metabolic pathway related to the synthesis of folic acid . It inhibits the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor of folic acid .

準備方法

合成経路と反応条件

スルファチアゾールナトリウムは、2-アミノチアゾールとスルファニルアミドの反応によって合成できます。 反応は通常、アセトンまたはエタノールなどの溶媒を使用し、透明な溶液を得るために加熱する必要があります 。生成物はその後、結晶化によって精製されます。

工業生産方法

工業的には、スルファチアゾールナトリウムは、スルファニルアミドと2-アミノチアゾールを制御された条件下で混合することによって製造されます。反応混合物を加熱し、得られた生成物は再結晶によって精製されます。 アセトンなどの溶媒を使用すると、化合物の溶解度と吸着が向上します 。

化学反応の分析

反応の種類

スルファチアゾールナトリウムは、以下の化学反応を含むさまざまな化学反応を起こします。

ジアゾ化: 酸性媒体中で亜硝酸ナトリウムと反応してジアゾニウム塩を形成する.

カップリング反応: アニリンとカップリングすると、強いオレンジ色の水溶性染料を形成する.

酸化と還元: 特定の条件下では酸化または還元され得るが、これらの反応はそれほど一般的ではない。

一般的な試薬と条件

ジアゾ化: 亜硝酸ナトリウムと塩酸。

カップリング反応: アニリンと酸性溶液。

酸化と還元: 目的の成果に応じて、さまざまな酸化剤と還元剤。

生成される主な生成物

ジアゾニウム塩: ジアゾ化中に生成される。

水溶性染料: アニリンとのカップリング反応で生成される.

類似化合物との比較

Similar Compounds

Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties but less toxicity.

Sulfadiazine: Used in combination with other sulfonamides for enhanced antimicrobial effects.

Sulfacetamide: Often used in topical formulations for eye infections.

Uniqueness

Sulfathiazole sodium is unique due to its specific structure, which allows it to form various polymorphs and multi-component crystal structures . This structural flexibility enhances its potential for forming new drug formulations with improved properties.

特性

CAS番号 |

144-74-1 |

|---|---|

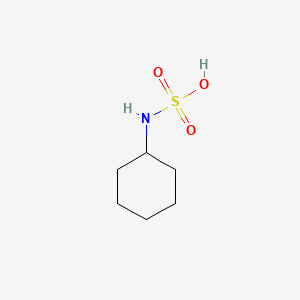

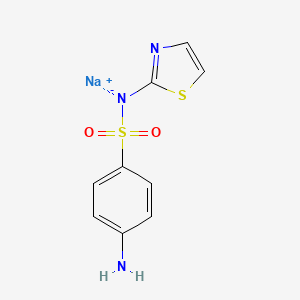

分子式 |

C9H9N3NaO2S2 |

分子量 |

278.3 g/mol |

IUPAC名 |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

InChIキー |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |

正規SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

| 144-74-1 | |

ピクトグラム |

Irritant |

関連するCAS |

72-14-0 (Parent) |

同義語 |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。